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molecular formula C11H13BrO3 B8747330 2-(2-Bromo-3-ethoxyphenyl)-1,3-dioxolane

2-(2-Bromo-3-ethoxyphenyl)-1,3-dioxolane

Cat. No. B8747330
M. Wt: 273.12 g/mol
InChI Key: QGYPFOMOQCWEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703742B2

Procedure details

To a solution of 2-bromo-3-ethoxybenzaldehyde (128 g, 0.56 mol) and glycol (253 mL, 4.49 mol) in toluene (600 mL) was added p-toluenesulfonic acid (10 g, 0.06 mol). The reaction flask had a Dean and Stark condenser attached and the reaction mixture was refluxed to remove the water for 4 h. The reaction mixture was then cooled to room temperature and concentrated in vacuo. The residue was purified by column chromatography on silica gel to give the target compound (132 g, yield 86%).
Quantity
128 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([O:10][CH2:11][CH3:12])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C1(C)C=CC(S(O)(=O)=[O:20])=CC=1.[C:24]1([CH3:30])C=CC=CC=1>>[Br:1][C:2]1[C:9]([O:10][CH2:11][CH3:12])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[O:20][CH2:24][CH2:30][O:5]1

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1OCC
Name
glycol
Quantity
253 mL
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
CUSTOM
Type
CUSTOM
Details
to remove the water for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1OCC)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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